5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one is a compound characterized by its unique pyrimidine structure, which incorporates both fluorinated and pyridyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacological applications. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 281.28 g/mol .
The compound is synthesized through various chemical methods and has been documented in several patents and scientific literature, indicating its significance in research and development. Notably, it has been referenced in patent publications that outline its synthesis and potential applications in drug development .
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound's classification as a heteroaryl derivative indicates its structural complexity and potential for diverse biological interactions.
The synthesis of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one typically involves multi-step reactions that may include:
The synthesis process often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to achieve high yields and purity of the final product. Techniques such as chromatography are commonly employed for purification purposes .
The molecular structure of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one features:
This arrangement contributes to the compound's unique properties and reactivity.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 281.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reagents tailored to promote desired pathways while minimizing side reactions .
The mechanism of action for compounds like 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one typically involves interaction with biological targets such as enzymes or receptors. The presence of both fluorine and nitrogen atoms can enhance binding affinity and selectivity towards specific biological pathways.
Studies have indicated that compounds with similar structures exhibit activity against various targets, including kinases and other enzymes involved in cellular signaling pathways. This suggests potential therapeutic applications in treating diseases such as cancer or inflammatory disorders .
Relevant data on these properties are critical for understanding handling requirements and potential applications in research settings .
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one has several scientific uses:
The ongoing research into this compound highlights its versatility and importance in various scientific fields .
5-(4-Fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one is a fused heterocyclic compound featuring three distinct rings: a pyrimidinone core, a 4-fluorophenyl group, and a 4-pyridyl substituent. The pyrimidin-6-one moiety contains a pyrimidine ring with a ketone at the 6-position, conferring planarity and hydrogen-bonding capability. The 4-fluorophenyl group provides hydrophobic character and influences electronic distribution via the fluorine atom’s strong electron-withdrawing effect, while the 4-pyridyl nitrogen acts as a hydrogen-bond acceptor. This triad creates a multifunctional pharmacophore capable of diverse noncovalent interactions (e.g., π-π stacking, hydrophobic contacts, dipole-dipole interactions) critical for biomolecular recognition [4] [7].
Structurally, it belongs to the 4-pyrimidinone derivative family, analogous to quinazoline alkaloids, which are privileged scaffolds in medicinal chemistry due to their mimicry of purine bases. The methyl group at the 2-position enhances steric bulk and lipophilicity, potentially improving membrane permeability. The 4-pyridyl group’s basic nitrogen (pK~a~ ~5) allows for pH-dependent protonation, influencing solubility and target engagement [5] [7]. This compound’s architecture aligns with kinase inhibitor pharmacophores, where the pyrimidinone core can occupy ATP-binding sites, the fluorophenyl group engages in hydrophobic pockets, and the pyridyl nitrogen coordinates with catalytic residues [1] [9].
Table 1: Key Heterocyclic Components and Their Pharmacophoric Roles
Structural Element | Role in Bioactivity | Electronic/Hydrophobic Properties |
---|---|---|
Pyrimidin-6-one core | Hydrogen-bond acceptor/donor; planar stacking with kinase hinge regions | Moderate polarity; ketone enhances dipole moment |
4-Fluorophenyl substituent | Hydrophobic pocket binding; metabolic stability via fluorine substitution | Strongly electron-withdrawing; lipophilic (ClogP ~2.5) |
4-Pyridyl group | Coordination with metal ions or acidic residues; solubility modulation via protonation | Basic nitrogen (pK~a~ ~5); moderate hydrophilicity |
2-Methyl group | Steric blockade of metabolically vulnerable sites; enhanced lipophilicity | Electron-donating; increases ClogP by ~0.8 |
The evolution of pyrimidinone therapeutics began with allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), a xanthine oxidase inhibitor approved in 1966 for gout. Its success spurred exploration of bioisosteric pyrimidinones targeting purine-binding enzymes [7]. By the 1990s, diaryl-substituted pyrimidinones emerged as kinase inhibitors, exemplified by p38 MAPK inhibitors like SB202190 (4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-3H-imidazol-4-yl]pyridine). These compounds demonstrated the strategic value of fluorophenyl and pyridyl groups for potency and selectivity [1] [9].
The specific compound 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one (CAS 208652-74-8) represents a structural optimization from early pyrimidinones. Its design incorporates:
Recent applications include its use as a building block in mGlu5 negative allosteric modulators (e.g., VU0424238 derivatives), where the pyrimidinone core serves as a rigid spacer linking fluorophenyl and pyridyl pharmacophores critical for receptor binding [3].
Table 2: Historical Milestones in Pyrimidinone-Based Drug Discovery
Era | Key Compounds | Therapeutic Target | Advances Enabled by 5-(4-Fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one Precursors |
---|---|---|---|
1960s–1980s | Allopurinol | Xanthine oxidase | Demonstrated pyrimidinone’s capacity to mimic purines in enzyme binding |
1990s–2000s | SB202190, SB203580 | p38 MAP kinase | Validated fluorophenyl-pyridyl motifs for kinase inhibition; established cellular efficacy |
2010s–Present | mGlu5 NAMs (e.g., VU0424238 derivatives) | Metabotropic glutamate receptor 5 | Achieved >900-fold selectivity via optimized pyrimidinone geometry; improved CNS penetration |
Despite its promising scaffold, five critical knowledge gaps persist for 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one:
Table 3: Priority Research Imperatives
Knowledge Gap | Proposed Research Direction | Expected Impact |
---|---|---|
Target ambiguity | Proteome-wide affinity chromatography coupled with mass spectrometry (AfC-MS) | Identification of high-value on-/off-targets for lead optimization |
Limited SAR | Parallel synthesis of C2/C4/C5 analogs; computational free-energy perturbation (FEP) analysis | Rational design of analogs with ≥10-fold improved potency |
Low synthetic efficiency | Development of Ni- or Pd-catalyzed C-H activation for pyrimidinone cyclization | Reduction of steps from ≥5 to ≤3; yield improvement >30% |
Absence of in vivo data | Rodent PK studies with intravenous/oral dosing and tissue LC-MS/MS distribution analysis | Identification of bioavailability barriers; CNS penetrance |
Narrow disease modeling | Phenotypic screening in neuronal, fibroblast, and macrophage-based disease models | Expansion to non-oncology indications (e.g., neurodegeneration) |
These gaps represent high-value opportunities for advancing this scaffold toward candidate development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7